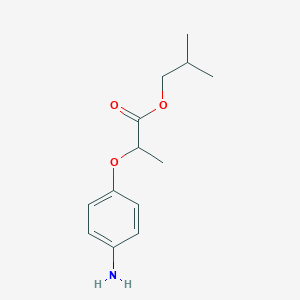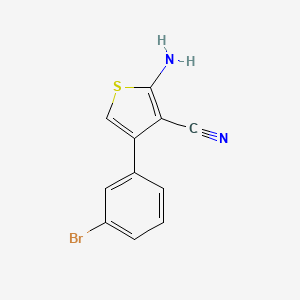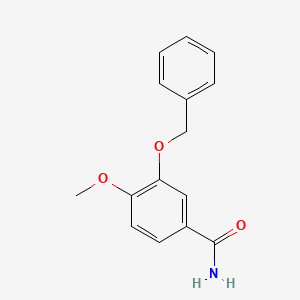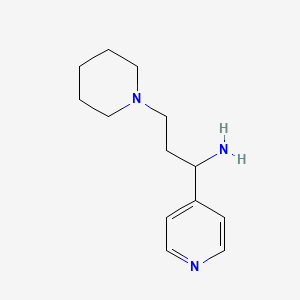
3-Piperidin-1-yl-1-pyridin-4-ylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Piperidin-1-yl-1-pyridin-4-ylpropan-1-amine is a compound that features a piperidine ring and a pyridine ring connected by a propylamine chain. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block for more complex molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Piperidin-1-yl-1-pyridin-4-ylpropan-1-amine typically involves the reaction of piperidine with a pyridine derivative under controlled conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 3-Piperidin-1-yl-1-pyridin-4-ylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, often under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or other reduced derivatives .
Aplicaciones Científicas De Investigación
3-Piperidin-1-yl-1-pyridin-4-ylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Piperidin-1-yl-1-pyridin-4-ylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, including inhibition of certain enzymes or activation of specific signaling pathways .
Comparación Con Compuestos Similares
1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one: Shares a piperidine ring and has been studied for its NLRP3 inhibitory activity.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Another compound with a piperidine moiety, used in anti-tubercular research.
Uniqueness: 3-Piperidin-1-yl-1-pyridin-4-ylpropan-1-amine is unique due to its specific combination of piperidine and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C13H21N3 |
|---|---|
Peso molecular |
219.33 g/mol |
Nombre IUPAC |
3-piperidin-1-yl-1-pyridin-4-ylpropan-1-amine |
InChI |
InChI=1S/C13H21N3/c14-13(12-4-7-15-8-5-12)6-11-16-9-2-1-3-10-16/h4-5,7-8,13H,1-3,6,9-11,14H2 |
Clave InChI |
XQYMRAZQIUWEOO-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCC(C2=CC=NC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-[(3,4-Dichlorophenyl)methoxy]-3-methylphenyl]-3-ethoxypropanoic acid](/img/structure/B13879261.png)
![5-Bromo-3-[(2-chloro-4-fluorophenyl)methyl]pyrimidin-4-one](/img/structure/B13879273.png)
![Methyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate](/img/structure/B13879280.png)


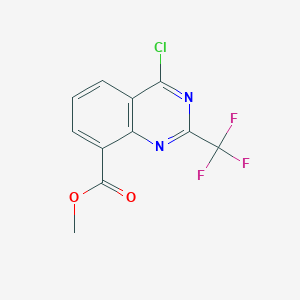
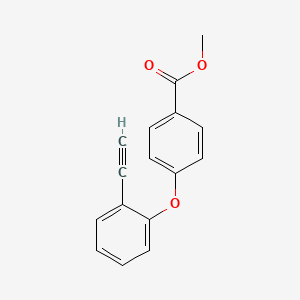

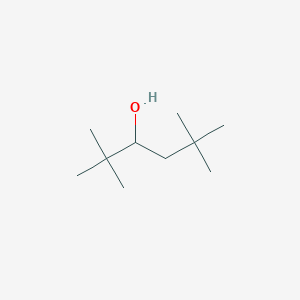
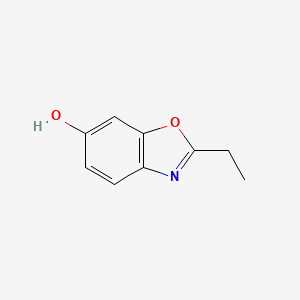
![N-cyclopropyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetamide](/img/structure/B13879328.png)
